
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, two methoxy groups, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde typically involves the formylation of electron-rich aromatic compounds. One common method includes the use of chloromethyl methyl ether (CHCl2OMe) as a formylating agent. The reaction is carried out under controlled conditions, often involving the addition of CHCl2OMe to a solution of the starting material, followed by stirring and quenching with a saturated aqueous solution of ammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-2-hydroxy-4,6-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dichloro-2-hydroxy-4,6-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde): Similar structure but lacks chlorine atoms.
2,6-Dichloro-3,4-dimethoxybenzaldehyde: Similar but with different positions of chlorine and methoxy groups.
Uniqueness
3,5-Dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C9H8Cl2O4 |
|---|---|
分子量 |
251.06 g/mol |
IUPAC名 |
3,5-dichloro-2-hydroxy-4,6-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H8Cl2O4/c1-14-8-4(3-12)7(13)5(10)9(15-2)6(8)11/h3,13H,1-2H3 |
InChIキー |
YHXLRNJHEPGYDW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1C=O)O)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)

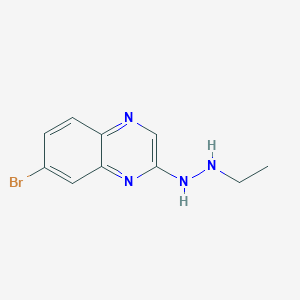

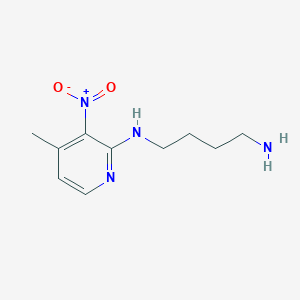
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
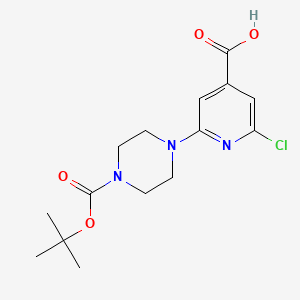
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)
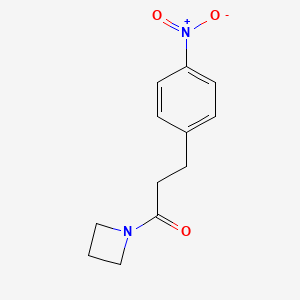
![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)

![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
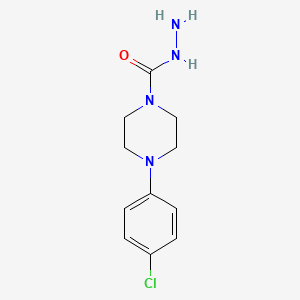
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
